![molecular formula C11H12O4 B121825 3-[4-(Methoxycarbonyl)phenyl]propanoic acid CAS No. 151937-09-6](/img/structure/B121825.png)
3-[4-(Methoxycarbonyl)phenyl]propanoic acid
Description
3-[4-(Methoxycarbonyl)phenyl]propanoic acid is a phenylpropanoic acid derivative characterized by a methoxycarbonyl (-COOCH₃) substituent at the para position of the phenyl ring. This structural feature distinguishes it from simpler phenylpropanoic acids, as the electron-withdrawing ester group enhances the acidity of the propanoic acid moiety and influences its chemical reactivity.
Properties
IUPAC Name |
3-(4-methoxycarbonylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6H,4,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPLPTIERJSGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627743 | |
Record name | 3-[4-(Methoxycarbonyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151937-09-6 | |
Record name | 3-[4-(Methoxycarbonyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(methoxycarbonyl)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methoxycarbonyl)phenyl]propanoic acid typically involves the esterification of 4-(2-carboxyethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group can undergo oxidation under strong conditions. For example, treatment with potassium permanganate () in acidic media oxidizes the propanoic acid chain, yielding 4-(methoxycarbonyl)benzoic acid as the primary product .
Reagent | Conditions | Product |
---|---|---|
(aq) | , 80–100°C, 6–8 hr | 4-(Methoxycarbonyl)benzoic acid |
Ester Hydrolysis
The methoxycarbonyl group undergoes hydrolysis in acidic or basic conditions. Alkaline hydrolysis with aqueous sodium hydroxide () produces 4-(2-carboxyethyl)benzoic acid .
Reagent | Conditions | Product |
---|---|---|
(10% aq) | Reflux, 4–6 hr | 4-(2-Carboxyethyl)benzoic acid |
Nucleophilic Substitution
The electron-withdrawing methoxycarbonyl group activates the aromatic ring for nucleophilic substitution. For example, halogenation with bromine () in the presence of yields 3-bromo-4-(methoxycarbonyl)benzenepropanoic acid .
Reagent | Conditions | Product |
---|---|---|
, | , 25°C, 2–3 hr | 3-Bromo-4-(methoxycarbonyl)benzenepropanoic acid |
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures (200–250°C), producing 4-(methoxycarbonyl)styrene . This reaction is facilitated by the conjugation between the carboxylic acid and aromatic ring.
Conditions | Catalyst | Product |
---|---|---|
200–250°C, 3–4 hr | None | 4-(Methoxycarbonyl)styrene |
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride () .
Reagent | Conditions | Product |
---|---|---|
THF, 0°C to RT, 2 hr | 3-[4-(Methoxycarbonyl)phenyl]propan-1-ol |
Cross-Coupling Reactions
The aromatic ring participates in Suzuki-Miyaura cross-coupling reactions. For example, reaction with phenylboronic acid in the presence of a palladium catalyst yields biaryl derivatives .
Reagent | Conditions | Product |
---|---|---|
Phenylboronic acid, | , DMF, 80°C, 12 hr | 3-[4-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl]propanoic acid |
Salt Formation
The carboxylic acid reacts with bases like triethylamine to form water-soluble salts, enhancing bioavailability in pharmacological studies .
Scientific Research Applications
Pharmaceutical Research Applications
-
Anti-inflammatory Agents :
- The compound's structural similarity to known anti-inflammatory drugs suggests potential efficacy in targeting cyclooxygenase (COX) enzymes. Studies have indicated that derivatives of propionic acids can inhibit COX-1 and COX-2 enzymes, which are critical in inflammatory pathways . Research into the binding affinity of 3-[4-(Methoxycarbonyl)phenyl]propanoic acid to these enzymes could yield new therapeutic agents.
-
Peptide Synthesis :
- Due to the presence of both amino and carboxylic acid functionalities, this compound can serve as an intermediate in peptide synthesis. This application is crucial for developing biologically active peptides used in therapeutics.
- Lead Compound Development :
Case Studies and Research Findings
- Interaction Studies : Preliminary data suggest that compounds with similar structures can interact effectively with enzymes involved in inflammation, such as cyclooxygenases and lipoxygenases. Further studies are needed to elucidate the specific interactions and mechanisms of action for this compound.
- Synthesis Methods : The synthesis typically involves multi-step organic reactions that allow for efficient production while maintaining structural integrity. Various methods have been explored to optimize yield and purity, which are essential for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-[4-(Methoxycarbonyl)phenyl]propanoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further chemical reactions. The methoxycarbonyl group can also act as an electron-withdrawing group, influencing the reactivity of the benzene ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3-[4-(Methoxycarbonyl)phenyl]propanoic acid with structurally or functionally related phenylpropanoic acid derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Structural and Physicochemical Comparison
*Estimated based on analogous esters.
Key Findings and Implications
Acidity and Reactivity: The methoxycarbonyl group significantly lowers the pKa of the propanoic acid group compared to methoxy or hydroxyl substituents, enhancing its solubility in polar solvents.
Biological Potential: While direct studies on the target compound are absent, its structural features suggest utility as a prodrug (ester hydrolysis to 3-(4-carboxyphenyl)propanoic acid) or intermediate in polymer synthesis.
Comparative Limitations : Unlike hydroxylated or sulfated analogs, the methoxycarbonyl group may reduce antioxidant or antimicrobial efficacy but improve metabolic stability.
Data Tables
Table 1: Physicochemical Properties of Selected Phenylpropanoic Acids
*Predicted using ChemDraw.
Biological Activity
3-[4-(Methoxycarbonyl)phenyl]propanoic acid (CAS Number: 151937-09-6) is a synthetic organic compound characterized by a propanoic acid core with a methoxycarbonyl group and a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as an intermediate for synthesizing enzyme inhibitors. This article presents an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Chemical Formula: C11H12O4
Molecular Weight: 220.21 g/mol
Appearance: Light yellow solid
The structure of this compound facilitates its interaction with various biological targets, primarily through its carboxylic acid functional group, which is crucial for enzyme inhibition.
Enzyme Inhibition
Research indicates that this compound functions as an intermediate in developing inhibitors for Glycinamide ribonucleotide transformylase (GAR Tfase), an enzyme vital in purine metabolism. Inhibitors targeting GAR Tfase have potential applications in cancer therapy and metabolic disorders.
Table 1: Comparison of Biological Activities
Compound Name | Target Enzyme | Activity Description |
---|---|---|
This compound | GAR Tfase | Intermediate for inhibitor development |
3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid | GAR Tfase | Enhanced biological activity due to amino group |
Phenylalanine Derivatives | Various metabolic enzymes | Broader range of biological functions |
Antioxidant Properties
The antioxidant potential of this compound derivatives has been explored in various studies. These derivatives exhibit significant scavenging activity against reactive oxygen species (ROS), which is crucial for mitigating oxidative stress in cells. The presence of the methoxycarbonyl group enhances the compound's ability to donate electrons, thereby stabilizing free radicals .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of this compound showed promising results in reducing cell viability in A549 non-small cell lung cancer (NSCLC) models. Compounds derived from this structure were able to suppress cell migration and exhibited favorable cytotoxicity towards non-cancerous Vero cells, indicating selective anticancer activity .
- Antioxidant Activity : The antioxidant properties were evaluated using the DPPH radical scavenging assay, where derivatives showed significant activity comparable to standard antioxidants like ascorbic acid. This suggests their potential role in cancer treatment by modulating oxidative stress pathways .
Synthesis and Derivatives
Several synthetic routes have been developed to produce this compound, allowing for structural modifications that enhance its biological activity. Common methods include:
- Knoevenagel Condensation : Utilizes malonic acid and substituted phenols.
- Decarboxylation Reactions : Facilitates the formation of more complex derivatives.
These methods not only yield the target compound efficiently but also enable the exploration of various functional groups that could enhance biological properties.
Q & A
Q. What are the recommended synthetic routes for 3-[4-(Methoxycarbonyl)phenyl]propanoic acid, and what reaction conditions optimize yield and purity?
Methodological Answer: A palladium-catalyzed regioselective olefination strategy, adapted from analogous propanoic acid derivatives, is a viable synthetic route. Key steps include:
Substrate Preparation : Start with a substituted benzylamine precursor (e.g., N,N-dimethylbenzylamine) to direct ortho-functionalization.
Olefination : Use Pd(II) catalysts under controlled acidic conditions to ensure regioselectivity. Acidity modulates electrophilic palladium coordination to the aromatic ring .
Hydrolysis : Convert intermediates to the carboxylic acid moiety via basic or acidic hydrolysis.
Q. Optimization Parameters :
Condition | Recommendation | Impact on Yield/Purity |
---|---|---|
Catalyst | Pd(OAc)₂ | Enhances regioselectivity |
Solvent | Acetic acid/water mix | Balances reactivity/stability |
Temperature | 80–100°C | Accelerates coupling steps |
Post-synthesis purity | Column chromatography | Removes Pd residues |
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer: Combine multiple analytical techniques:
- X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., hydrogen-bonded dimers observed in related propanoic acids) .
- HPLC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) coupled to high-resolution mass spectrometry (HRMS) for purity assessment (e.g., exact mass ±2 ppm error) .
- NMR Spectroscopy : Compare H/C NMR shifts with computational predictions (DFT-based tools like Gaussian) to validate substituent effects.
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts conflicting with predicted structures)?
Methodological Answer:
- Isotopic Labeling : Introduce C or N labels at ambiguous positions to track coupling patterns.
- Dynamic NMR : Perform variable-temperature NMR to detect conformational equilibria or hindered rotation (e.g., methoxycarbonyl group dynamics).
- Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts (software: ADF, ORCA) and compare with experimental data .
Q. How does the electron-withdrawing methoxycarbonyl group influence the compound’s reactivity in nucleophilic substitutions or cross-coupling reactions?
Methodological Answer: The methoxycarbonyl group:
- Activates the Aromatic Ring : Enhances electrophilic substitution at the para position due to resonance withdrawal.
- Modifies Reactivity in Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) require tailored ligands (e.g., SPhos) to overcome steric hindrance from the substituent.
- Comparative Data : Contrast with ethylphenyl analogs (electron-donating groups), which show slower reaction kinetics in nucleophilic acyl substitutions .
Q. What in vitro models are appropriate for studying the biological activity of this compound, considering its physicochemical properties?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with sulfotransferases (e.g., SULT1A3), which metabolize phenolic propanoic acids . Use recombinant enzymes and monitor sulfate conjugation via LC-MS.
- Cell-Based Models : Human hepatocyte lines (e.g., HepG2) for metabolic stability studies. Pre-treat with β-glucuronidase inhibitors to assess phase II metabolism.
- Physicochemical Profiling : Determine logP (octanol/water) and pKa (potentiometric titration) to predict membrane permeability .
Q. How should researchers interpret conflicting results in kinetic studies of enzyme inhibition involving this compound?
Methodological Answer:
- Control Variables : Standardize assay conditions (pH, ionic strength, cofactor concentrations). For example, sulfotransferase activity is highly pH-dependent .
- Mechanistic Probes : Use competitive inhibitors (e.g., 3-(4-hydroxyphenyl)propanoic acid) to distinguish allosteric vs. active-site binding.
- Data Normalization : Express activity as a percentage of vehicle control and validate with Michaelis-Menten kinetics (e.g., Km/Vmax shifts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.